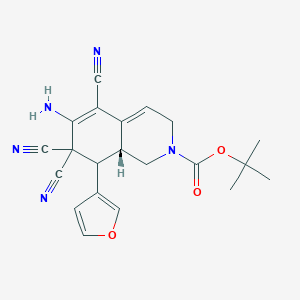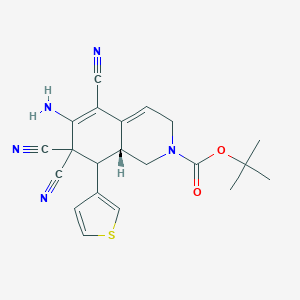![molecular formula C23H22N4OS2 B343518 3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B343518.png)
3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a naphthyridine core, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
For industrial production, continuous flow processes are often employed to enhance efficiency and yield. These processes involve the use of microreactor systems to control reaction conditions precisely and optimize the synthesis . This method allows for the continuous production of the compound with high purity and yield.
化学反応の分析
Types of Reactions
3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-amino-N-(3-chloro-2-methylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
- N-(3-Amino-4-methylphenyl)benzamide
Uniqueness
3-amino-6-methyl-N-(3-methylphenyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is unique due to its combination of a thiophene ring and a naphthyridine core, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H22N4OS2 |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
3-amino-6-methyl-N-(3-methylphenyl)-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C23H22N4OS2/c1-13-5-3-6-14(11-13)25-22(28)21-20(24)19-18(17-7-4-10-29-17)15-12-27(2)9-8-16(15)26-23(19)30-21/h3-7,10-11H,8-9,12,24H2,1-2H3,(H,25,28) |
InChIキー |
NOVBDZFIWUWQPR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCN(C4)C)N=C3S2)C5=CC=CS5)N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCN(C4)C)N=C3S2)C5=CC=CS5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(methylsulfanyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B343437.png)
![ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridinyl]sulfanyl}methyl)-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B343446.png)
![Ethyl 4-[(7-tert-butyl-3-cyano-4-thien-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B343448.png)
![7-Tert-butyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B343449.png)
![3-(3,4-dimethoxybenzoyl)-2-(4-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B343457.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-thiopyran-3-carboxylate](/img/structure/B343459.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-thiopyran-3-carboxylate](/img/structure/B343461.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-thiopyran-3-carboxylate](/img/structure/B343462.png)
![2-(Benzylsulfinyl)cyclohexyl 3-{[3-cyano-4-phenyl-6-(2-thienyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B343465.png)
![2-{[2-(ethylsulfanyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B343466.png)
![ethyl 5-amino-6-cyano-2-{3-nitrobenzylidene}-7-{3-nitrophenyl}-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B343469.png)
![5-amino-2-(2,3-dichlorobenzylidene)-7-(2,3-dichlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B343471.png)
